Benzenepropanamine, 4-ethenyl-
Overview
Description
Benzenepropanamine, 4-ethenyl- is an organic compound with the molecular formula C11H15N. It is characterized by a benzene ring substituted with a propanamine group and an ethenyl group. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Benzenepropanamine, 4-ethenyl- is a derivative of benzene, which is known to undergo electrophilic aromatic substitution . The primary targets of this compound are likely to be the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring, making benzene especially stable .
Mode of Action
The interaction of Benzenepropanamine, 4-ethenyl- with its targets involves a two-step mechanism. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the compound to maintain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
Given its structure and mode of action, it may influence pathways involving electrophilic aromatic substitution . The downstream effects of these pathways could vary widely depending on the specific biological context.
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability . For instance, the compound’s elimination half-life would determine how long it takes to reach a new steady state following a dosage change .
Result of Action
The molecular and cellular effects of Benzenepropanamine, 4-ethenyl- are likely to be determined by its interaction with the benzene ring. The formation of a substituted benzene ring could potentially alter the properties of the benzene derivative, leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, 4-ethenyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propanamine group. The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Benzenepropanamine, 4-ethenyl- often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing large-scale reactors and stringent reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanamine, 4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzenepropanamine, 4-ethenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Benzenepropanamine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Phenylethylamine: Similar structure but with a shorter carbon chain, affecting its chemical properties.
Benzylamine: Contains a benzene ring directly attached to an amine group, differing in reactivity and applications
Uniqueness: Benzenepropanamine, 4-ethenyl- is unique due to the presence of both the propanamine and ethenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-ethenylphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCUSWDGADCPJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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